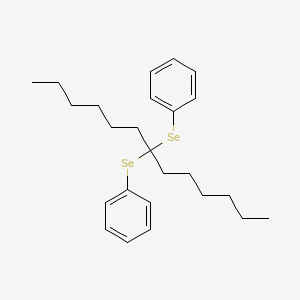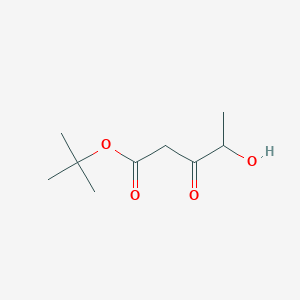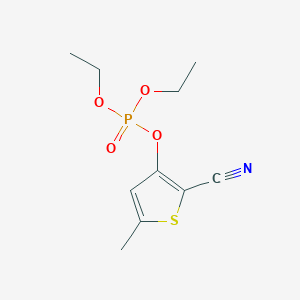
8-Iminooct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iminooct-4-enoic acid is an organic compound that features both an imine group and a carboxylic acid group It is a derivative of octenoic acid, with the imine group located at the 8th carbon and a double bond at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iminooct-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with oct-4-enoic acid, which serves as the backbone of the compound.
Formation of the Imine Group: The imine group is introduced by reacting oct-4-enoic acid with an appropriate amine under acidic conditions. This reaction often requires a dehydrating agent to facilitate the formation of the imine bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Iminooct-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The double bond in the compound allows for substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Halogenated products with halogen atoms added to the double bond.
Scientific Research Applications
8-Iminooct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s imine group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Iminooct-4-enoic acid involves its ability to form imine bonds with various molecular targets. The imine group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Oct-4-enoic acid: Lacks the imine group but shares the same carbon backbone.
8-Aminooct-4-enoic acid: Contains an amine group instead of an imine group.
4-Hydroxy-8-iminooctanoic acid: Features a hydroxyl group at the 4th position and an imine group at the 8th position.
Uniqueness
8-Iminooct-4-enoic acid is unique due to the presence of both an imine group and a double bond in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
61172-97-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
8-iminooct-4-enoic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7,9H,3-6H2,(H,10,11) |
InChI Key |
VYOXAFUWWHDTQD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=N)C=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)


![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
